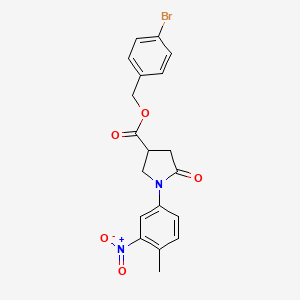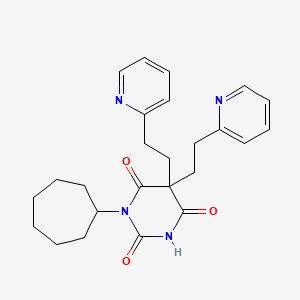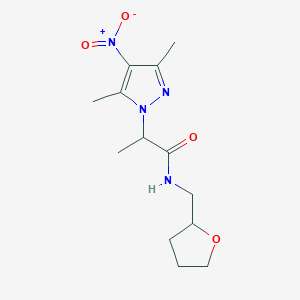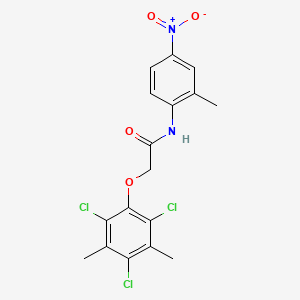
4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate
Overview
Description
4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a bromobenzyl group, a nitrophenyl group, and a pyrrolidinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine to form the ester linkage. The final step involves the cyclization of the ester with pyrrolidine-2,5-dione under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: 4-bromobenzoic acid.
Reduction: 4-amino-3-methylphenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The pyrrolidinecarboxylate moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
4-bromobenzyl 1-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxylate: Lacks the methyl group, affecting its steric properties and binding affinity.
4-chlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxylate:
Uniqueness
4-Bromobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
(4-bromophenyl)methyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5/c1-12-2-7-16(9-17(12)22(25)26)21-10-14(8-18(21)23)19(24)27-11-13-3-5-15(20)6-4-13/h2-7,9,14H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWLIEXOXJAWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-BROMO-4-FLUOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4234072.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4234080.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4234084.png)
![4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4234090.png)
![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide](/img/structure/B4234099.png)




![2-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B4234154.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4234167.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4234174.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4234176.png)

